谷氨酰-缬氨酰-苯丙氨酸

描述

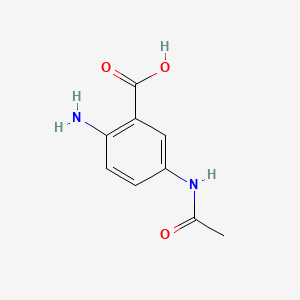

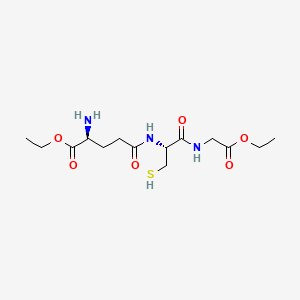

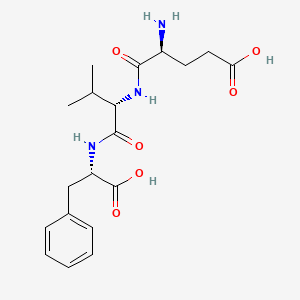

Glutamyl-valyl-phenylalanine (GVP) is a synthetic molecule composed of glutamic acid, valine, and phenylalanine. It is a dipeptide composed of gamma-glutamate and phenylalanine, and is a proteolytic breakdown product of larger proteins . It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase .

Synthesis Analysis

The synthesis of GVP involves two different biosynthetic pathways. The first pathway consists of two steps. In the first step, γ-Glu-Val (γ-EV) is produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p)2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG). This reaction is carried out mainly by the (Dug2p-Dug3p)2 complex .Molecular Structure Analysis

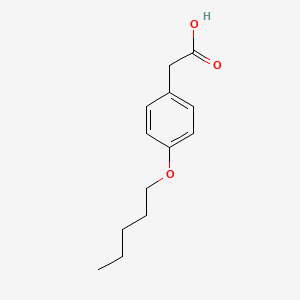

The molecular formula of GVP is C19H27N3O6 . It is a dipeptide composed of gamma-glutamate and phenylalanine . The structure of GVP is determined by the arrangement of these amino acids and the peptide bonds that connect them.Chemical Reactions Analysis

GVP is involved in several chemical reactions. It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase . Moreover, it can be produced in yeast as products of several physiologically important reactions .Physical And Chemical Properties Analysis

GVP is a solid compound at room temperature . It is stable under normal conditions and does not react with strong oxidizing agents .科学研究应用

Peptide Synthesis and Drug Development

Glu-Val-Phe is used in peptide synthesis, which is fundamental for developing new pharmaceuticals. The tripeptide can be synthesized chemically and used to create larger, more complex peptides that mimic natural biological processes . This application is crucial in the development of peptide-based drugs that can serve as hormones, vaccines, or enzyme inhibitors.

Enzyme Function Studies

The compound plays a significant role in studying enzyme functions. It can act as a substrate or inhibitor in enzymatic reactions, helping researchers understand the mechanism of action of enzymes and their role in various biochemical pathways.

Protein-Protein Interactions

Glu-Val-Phe is instrumental in researching protein-protein interactions. Its structure allows it to interact with other proteins, providing insights into cellular processes like signal transduction and molecular recognition.

Biomaterials and Tissue Engineering

The self-assembly properties of peptides containing the Phe-Phe motif, similar to Glu-Val-Phe, are utilized in creating nanostructures and hydrogels. These materials have applications in tissue engineering, where they can serve as scaffolds for cell growth and regeneration .

Nanomedicine

Peptides with Phe-Phe motifs are also explored in nanomedicine for drug delivery systems. Glu-Val-Phe could potentially be used to create nanoparticles that deliver drugs to specific sites in the body, improving the efficacy and reducing side effects .

Food Science

In food science, Glu-Val-Phe-related peptides are studied for their ‘kokumi’ flavor-enhancing properties. They can contribute to the complexity and richness of flavors in food products .

Neuroscience Research

Research suggests that peptides like Glu-Val-Phe may have neuroactive properties. They could be used to study brain functions and the development of treatments for neurological disorders.

Metabolic Pathway Analysis

Glu-Val-Phe is involved in metabolic pathway analysis. Its presence in organisms like yeast provides insights into metabolic processes and can help in understanding diseases related to metabolism .

作用机制

Target of Action

Glu-Val-Phe, also known as H-GLU-VAL-PHE-OH or Glutamyl-valyl-phenylalanine, is a tripeptide that has been found to interact with several targets within the body. One of the primary targets of Glu-Val-Phe is the calcium-sensing receptor (CaSR) . This receptor plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Glu-Val-Phe interacts with its targets through a process known as post-translational arginylation . This process involves the addition of an arginine residue to the N-terminal of proteins, which can lead to their rapid degradation . In the case of the CaSR, the kokumi-active γ- [Glu] (n=1,2) -Phe/-Met/-Val at concentrations of 2.5–10 mM would trigger the release of cholecystokinin (CCK) and glucagon-like peptide 1 (GLP-1) by activating the receptor .

Biochemical Pathways

The action of Glu-Val-Phe affects several biochemical pathways. One of the key pathways influenced by this compound is the glutamate dehydrogenase (GDH) pathway . GDH is an enzyme that plays a significant role at the junction of carbon and nitrogen assimilation pathways . It releases ammonia in a reversible NAD (P) + -dependent oxidative deamination of glutamate that yields 2-oxoglutarate (2OG) .

Pharmacokinetics

It’s known that glu-val-phe is rapidly absorbed and eliminated, suggesting that taking it as a supplement is safe without affecting its own levels or serum levels of other amino acids .

Result of Action

The action of Glu-Val-Phe results in several molecular and cellular effects. For instance, it can lead to the rapid degradation of certain proteins, particularly those with a N-terminal arginine residue . Additionally, it can stimulate the release of hormones such as CCK and GLP-1, which play important roles in digestion and glucose homeostasis .

Action Environment

The action, efficacy, and stability of Glu-Val-Phe can be influenced by various environmental factors. For example, the presence of calcium ions in the environment can affect the interaction of Glu-Val-Phe with the CaSR . .

属性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGOGEGGQLNZGH-DZKIICNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953473 | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutamyl-valyl-phenylalanine | |

CAS RN |

31461-61-7 | |

| Record name | Glutamyl-valyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031461617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While the exact mechanism of interaction between Glu-Val-Phe and DPP-IV is still under investigation, research suggests that it acts as a competitive inhibitor. [] This means it likely binds to the active site of DPP-IV, preventing the enzyme from interacting with its natural substrates. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibiting DPP-IV can therefore lead to increased levels of active GLP-1, which in turn stimulates insulin secretion and improves glucose tolerance. []

ANone: Glu-Val-Phe is a tripeptide composed of L-glutamic acid, L-valine, and L-phenylalanine residues.

ANone: Specific studies detailing the stability of Glu-Val-Phe under different temperatures, pH levels, or storage conditions are not available in the provided research excerpts.

A: In vitro studies using Caco-2 intestinal epithelial cells demonstrated that a fraction enriched with Glu-Val-Phe significantly reduced DPP-IV activity. [] This finding supports the potential of Glu-Val-Phe as a DPP-IV inhibitor.

A: Yes, an oral glucose tolerance test (OGTT) in ICR mice showed that the fraction containing Glu-Val-Phe significantly attenuated the rise in serum glucose levels compared to a control group. [] This result suggests that Glu-Val-Phe might contribute to improved glucose control in vivo.

A: The IC50 value of Glu-Val-Phe for DPP-IV inhibition was determined to be 525.56 µM. []

A: Yes, along with Glu-Val-Phe, two other peptides, Ala-Val-Phe and Gly-Val-Phe, were also identified from the same source and exhibited DPP-IV inhibitory activity, although with higher IC50 values. [] This suggests that the presence of valine and phenylalanine might be important for the inhibitory effect.

A: The discovery of Glu-Val-Phe as a potential DPP-IV inhibitor from a natural source like bonito stock residue holds promise for developing new therapeutic strategies for managing type 2 diabetes. [] Further research is needed to fully characterize its properties, safety profile, and efficacy in clinical settings.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。